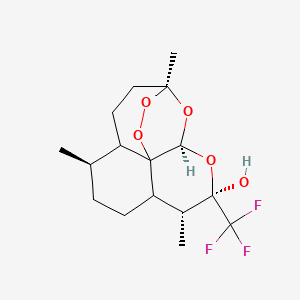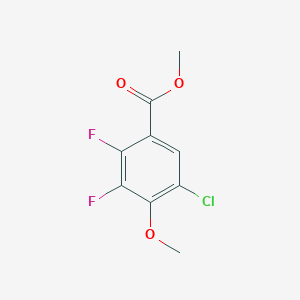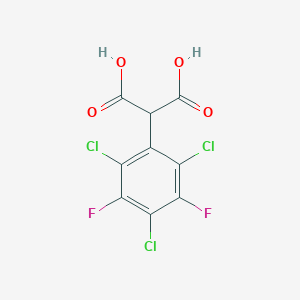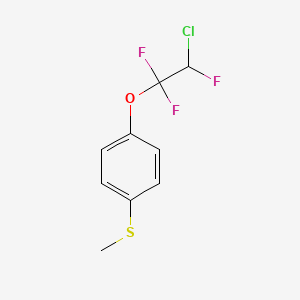![molecular formula C15H5F10NO B6311748 N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide CAS No. 2088942-92-9](/img/structure/B6311748.png)
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide, also known as TFPB, is a fluorinated benzamide compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 119-120°C and a boiling point of 282-283°C. TFPB has a high solubility in water and most organic solvents, making it an ideal compound for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide has a variety of scientific research applications. It is commonly used as a substrate for a variety of enzyme-catalyzed reactions, such as the synthesis of peptides, proteins, and nucleic acids. This compound is also used as a reactant in the synthesis of other fluorinated compounds such as fluorinated alcohols, amines, and carboxylic acids. Additionally, this compound can be used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Mécanisme D'action
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide is a substrate for a variety of enzyme-catalyzed reactions, including those involving peptide, protein, and nucleic acid synthesis. The compound binds to the active site of the enzyme and is then converted into an intermediate product, which is then further converted into the desired product. The reaction is catalyzed by the enzyme, which accelerates the reaction rate and increases the yield of the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been found to inhibit the activity of several other enzymes involved in the synthesis of prostaglandins, leukotrienes, and thromboxanes. Furthermore, this compound has been found to have anti-inflammatory and analgesic properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to use in a variety of reactions. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound also has several limitations. It is highly reactive and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts. Additionally, this compound is highly toxic and should be handled with care in the laboratory.
Orientations Futures
The use of N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide in scientific research is still in its early stages, and there are a variety of potential future directions for its use. For example, this compound could be used to develop new therapeutic agents for the treatment of inflammatory diseases, such as asthma and arthritis. Additionally, this compound could be used to develop new diagnostic tools for the detection of enzyme activity in biological samples. Finally, this compound could be used to develop new catalysts for the synthesis of complex organic molecules, such as pharmaceuticals and pesticides.
Méthodes De Synthèse
N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide can be synthesized via a two-step process. The first step involves the reaction of 4-trifluoromethylphenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The resulting product is then reacted with 2,3,5,6-tetrafluorobenzamide in the presence of a base such as sodium bicarbonate to yield this compound.
Propriétés
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F10NO/c16-9-7(10(17)12(19)8(11(9)18)15(23,24)25)13(27)26-6-3-1-5(2-4-6)14(20,21)22/h1-4H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWLYMEJQAGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F10NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)








